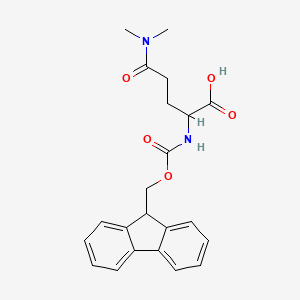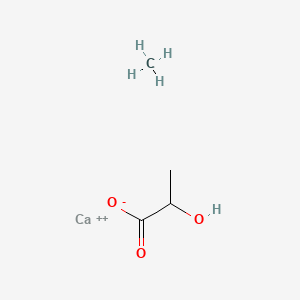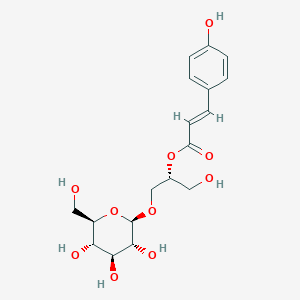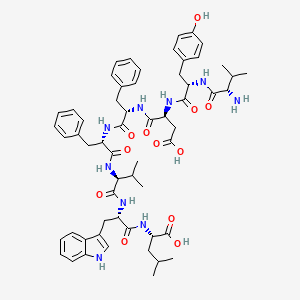![molecular formula C45H69N11O15S2 B10855209 [Glu4]-Oxytocin (acetate)](/img/structure/B10855209.png)
[Glu4]-Oxytocin (acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Glu4]-Oxytocin (acetate) is a derivative of oxytocin, a peptide hormone and neuropeptide. This compound is specifically designed for research purposes, particularly for studying the conformation of oxytocin-like molecules in aqueous solutions . The molecular formula of [Glu4]-Oxytocin (acetate) is C45H69N11O15S2, and it has a molecular weight of 1068.22 g/mol .
準備方法
The synthesis of [Glu4]-Oxytocin (acetate) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for [Glu4]-Oxytocin (acetate) is Cys-Tyr-Ile-Glu-Asn-Cys-Pro-Leu-Gly-NH2, with a disulfide bridge between the first and sixth cysteine residues .
Reaction Conditions:
Resin: The synthesis begins with the attachment of the first amino acid to a solid resin.
Coupling Reagents: Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc (9-fluorenylmethoxycarbonyl) group is used for temporary protection of the amino group and is removed using piperidine.
Cleavage: The final peptide is cleaved from the resin using trifluoroacetic acid (TFA).
Industrial Production: While the SPPS method is suitable for laboratory-scale synthesis, industrial production may involve large-scale peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
[Glu4]-Oxytocin (acetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between the cysteine residues can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino acid residues can undergo substitution reactions, particularly at the side chains of tyrosine and glutamic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles depending on the target residue.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Free thiol groups.
Substitution: Modified peptide with altered side chains.
科学的研究の応用
[Glu4]-Oxytocin (acetate) is widely used in scientific research due to its structural similarity to oxytocin. Its applications include:
Chemistry: Studying the conformation and stability of peptide hormones in aqueous solutions.
Biology: Investigating the role of oxytocin and its derivatives in cellular signaling and receptor binding.
Medicine: Exploring potential therapeutic uses of oxytocin derivatives in conditions like autism, anxiety, and social bonding disorders.
作用機序
[Glu4]-Oxytocin (acetate) exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, it activates intracellular signaling pathways, including the phosphoinositide pathway, leading to the release of calcium ions and subsequent cellular responses. These responses include muscle contraction, social bonding, and modulation of stress and anxiety .
類似化合物との比較
[Glu4]-Oxytocin (acetate) is unique due to the substitution of glutamic acid at the fourth position, which alters its conformation and receptor binding properties. Similar compounds include:
Oxytocin: The parent compound with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2.
[Gly4]-Oxytocin: A derivative with glycine at the fourth position.
[Ala4]-Oxytocin: A derivative with alanine at the fourth position.
These derivatives differ in their receptor binding affinities and biological activities, making [Glu4]-Oxytocin (acetate) a valuable tool for comparative studies .
特性
分子式 |
C45H69N11O15S2 |
|---|---|
分子量 |
1068.2 g/mol |
IUPAC名 |
acetic acid;3-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]propanoic acid |
InChI |
InChI=1S/C43H65N11O13S2.C2H4O2/c1-5-22(4)35-42(66)48-26(12-13-34(58)59)38(62)50-29(17-32(45)56)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57;1-2(3)4/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59);1H3,(H,3,4)/t22-,25-,26-,27-,28-,29-,30-,31-,35-;/m0./s1 |
InChIキー |
CLGYCRRGUYKDRR-BXUJZNQYSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O.CC(=O)O |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride](/img/structure/B10855135.png)

![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)

![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)

![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)





![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B10855218.png)
